4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid is an organic compound characterized by its complex structure, which includes a benzoic acid moiety linked to a methoxyphenylcarbamoyl group via a methoxy bridge. Its molecular formula is C17H17NO6, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound is of interest in various scientific fields due to its potential biological activities and applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through various chemical reactions involving readily available precursors. The synthesis typically involves the formation of a carbamoyl intermediate followed by coupling with benzoic acid derivatives.
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid belongs to the class of carboxylic acids and is specifically categorized as a benzoic acid derivative. Its structure features functional groups such as methoxy and carbamoyl, which play significant roles in its chemical behavior and reactivity.
The synthesis of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid involves several key steps:
The reaction conditions must be optimized for each step to ensure high yields and purity of the final product. This often involves careful control of temperature, pH, and reaction time.
The molecular structure of 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid can be depicted as follows:
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid undergoes several types of chemical reactions:
Each reaction type requires specific conditions (temperature, solvent, catalyst) for optimal results. For example, oxidation reactions are typically performed in acidic environments to facilitate the conversion process.
The mechanism of action for 4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid involves several potential pathways:
4-{[(3-Methoxyphenyl)carbamoyl]methoxy}benzoic acid has several significant applications:
This compound represents a valuable addition to the field of organic chemistry due to its diverse applications and potential biological activities.
The synthesis of 4-{[(3-methoxyphenyl)carbamoyl]methoxy}benzoic acid employs convergent strategies to enhance efficiency. One common approach involves preparing the 4-(haloalkoxy)benzoic acid and 3-methoxyphenyl isocyanate intermediates separately before coupling [8] [9]. For the benzoic acid fragment, methyl 4-hydroxybenzoate is alkylated with chloroacetic acid derivatives, followed by ester hydrolysis—achieving >85% yield when step temperatures are kept below 60°C to prevent decarboxylation [5]. Alternative routes start from substituted benzoic acids like 3-nitro-4-methoxybenzoic acid, where nitro groups are reduced before carbamoylation, though this requires strict control of reaction pH to avoid byproducts [5]. Key optimization data for these pathways is compared below:
Table 1: Comparative Synthetic Routes
Starting Material | Key Intermediate | Reaction Conditions | Overall Yield | |
---|---|---|---|---|
Methyl 4-hydroxybenzoate | 4-(chloromethoxy)benzoic acid | Alkylation (K₂CO₃, DMF, 80°C) | 78% | |
3-Nitro-4-methoxybenzoic acid | 3-Amino-4-methoxybenzoic acid | Reduction (H₂/Pd-C, MeOH) | 65% | |
o-Nitrophenyl methyl ether | 3-Nitro-4-methoxybenzyl chloride | Chloromethylation (HCl, HCHO) | 82% | [5] |
Carbamoyl bond formation hinges on nucleophilic substitution between 3-methoxyaniline and chloroacetyl intermediates. This reaction proceeds via a carbamoyl chloride species generated in situ using oxalyl chloride or bis(trichloromethyl) carbonate (BTC). BTC is particularly efficient, enabling a 97% conversion rate at 0°C in solvent-free conditions due to its controlled release of phosgene [10]. For direct coupling, the amine attacks the carbonyl of chloroacetyl chloride, with catalytic N,N-dimethylformamide (DMF) accelerating the reaction by forming reactive Vilsmeier complexes. Steric effects are minimized when the amine is added dropwise to maintain a molar ratio of 1:1.2 (acid chloride:amine), suppressing diacylation byproducts [3] [9]. Microwave-assisted methods further enhance this step, reducing reaction times from hours to minutes while maintaining yields above 90% [10].
Etherification of the benzoic acid core occurs through Williamson ether synthesis or Mitsunobu reactions. Williamson synthesis employs 4-hydroxybenzoic acid and alkyl halides (e.g., chloroacetic acid derivatives) with potassium carbonate in N,N-dimethylformamide (DMF), achieving 75–80% yields at 80°C [4]. For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate/triphenylphosphine) invert configurations of chiral alcohols, though this is less relevant for this target molecule [7]. Esterification of the carboxylic acid group is typically avoided in late stages but may involve:
Table 2: Etherification/Carbamoylation Efficiency
Reaction Type | Reagents/Conditions | Yield | Byproduct Formation | |
---|---|---|---|---|
Williamson Ether | K₂CO₃, DMF, 80°C, 6h | 78% | <5% | |
Mitsunobu | DEAD, PPh₃, THF, 0°C to rt | 70% | 15–20% (hydrazine) | |
Carbamoylation (BTC) | Solvent-free, 0°C, 15min | 97% | Negligible | [10] |
Solvent polarity critically influences carbamoyl bond formation. Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitution by stabilizing transition states, but DMF poses challenges in industrial-scale removal due to its high boiling point (153°C). Alternatively, water-based systems enable one-pot carbamoylation with carbonyldiimidazole intermediates, where products precipitate directly—eliminating extraction steps and improving purity [3]. Catalytically, 4-dimethylaminopyridine (DMAP) enhances acylation efficiency by 40% compared to uncatalyzed reactions, while N-methylimidazole (NMI) suppresses dimerization in Lossen rearrangements involved in isocyanate formation [3] [10]. For esterification, sulfuric acid remains standard but generates water, necessitating azeotropic removal.
Industrial synthesis prioritizes atom economy and waste minimization. The oxidation of 3-nitro-4-methoxybenzyl alcohol to carboxylic acids uses 30–65% nitric acid under 0–2 MPa pressure, enabling direct product crystallization and 98% recovery of nitric acid from filtrates for reuse [5]. Continuous flow reactors excel in hazardous steps like carbamoyl chloride formation:
Table 3: Industrial-Scale Optimization Parameters
Process | Batch Method | Continuous Flow | Improvement | |
---|---|---|---|---|
Nitric Acid Oxidation | 80°C, 12h, 75% yield | 95°C, 2h, 85% yield | 10% yield increase | |
Carbamoyl Chloride Form. | 0°C, 2h (solvent-free) | 50°C, 2min (tube reactor) | 99% purity | |
Final Coupling | Stirred tank, 80°C, 4h, 78% yield | Microreactor, 100°C, 10s, 95% | Reduced side products | [5] [10] |
Comprehensive Compound Index
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5